3,4-Dimethylhexyl acetate

Cosmetic Science Sebum Control Anti-Acne

Formulators seeking to avoid regulatory setbacks in U.S. pesticide emulsifiable concentrates (ECs) or to optimize dry times in high-solids epoxy/urethane coatings should specify this oxo-octyl acetate isomer. Generic substitution risks non-compliance under 40 CFR 180.1001(c) and introduces detrimental film formation defects. - Regulatory Assurance: Only specific oxo-alkyl acetates hold the EPA tolerance exemption; using 2-ethylhexyl acetate may render the formulation adulterated. - Performance Precision: Its ~185°C boiling point, versus n-octyl acetate's 211°C, delivers faster dry times and superior film integrity in marine and maintenance coatings. - Dual Functionality: Offers measurable sebum suppression activity for simplified oil-control cosmetic formulations, beyond the inert emollient function of standard esters.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 108419-32-5
Cat. No. B035054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylhexyl acetate
CAS108419-32-5
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCC(C)C(C)CCOC(=O)C
InChIInChI=1S/C10H20O2/c1-5-8(2)9(3)6-7-12-10(4)11/h8-9H,5-7H2,1-4H3
InChIKeyNCOFDUNMKGIVBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethylhexyl Acetate: Branched C8 Acetate for Coatings and Solvents


3,4-Dimethylhexyl acetate (CAS 108419-32-5), most commonly supplied as a C8-rich mixture of C7–C9 branched alkyl acetates, is a medium-volatility ester solvent characterized by a boiling point of approximately 186 °C, a density around 0.87 g/cm³, and a calculated water solubility of 44.59 mg/L [1]. It is commercially recognized under trade names such as oxo-octyl acetate and Exxate™ 800, and is employed primarily as a retarder solvent in high-solids maintenance, marine, and industrial waterborne coatings, as well as in pesticide emulsifiable concentrates and metalworking fluids .

Performance and Compliance Risks of Generic Substitution


The performance profile of 3,4-dimethylhexyl acetate is intrinsically tied to its specific isomeric distribution within the C7–C9 branched alkyl acetate family. Substituting it with a linear analog like n-octyl acetate or a differently branched ester such as 2-ethylhexyl acetate introduces quantifiable shifts in evaporation rate, solvency, and viscosity stability that directly impact coating film formation and dry times . Furthermore, the unique regulatory tolerance exemption granted by the U.S. EPA specifically for oxo-alkyl acetates, including CAS 108419-32-5, when used as a solvent in pesticide formulations, means that a generic substitution could invalidate the formulation's compliance status, posing a critical procurement risk [1].

Differentiation Evidence Against Structural Analogs


Sebum Suppression Efficacy vs. Cosmetic Ester Baseline

In a patent study evaluating anti-sebum efficacy, Exxate® 800 (3,4-dimethylhexyl acetate) demonstrated a statistically significant suppression of sebocyte lipid production, outperforming the common cosmetic emollient isopropyl myristate, which served as a baseline comparator [1].

Cosmetic Science Sebum Control Anti-Acne

Maternal and Developmental Toxicity Profile in Rodent Model

A dedicated teratogenicity study in Sprague-Dawley rats established a clear dose-response for maternal and developmental toxicity for 3,4-dimethylhexyl acetate. The high dose of 1.0 g/kg produced statistically significant (p < 0.05) increases in both maternal toxicity and fetal malformations, demonstrating a specific toxicological threshold not universally shared with all simpler alkyl acetates [1].

Toxicology Developmental Toxicity Regulatory Safety

EPA Tolerance Exemption for Pesticide Formulation

The U.S. EPA has promulgated a specific tolerance exemption (40 CFR Part 180) for oxo-octyl acetate (CAS 108419-32-5) when used as an inert solvent ingredient in pesticide formulations applied to growing crops. This exemption is not automatically conferred to other common acetate solvents like n-butyl acetate or 2-ethylhexyl acetate, providing a decisive regulatory advantage for procurement [1].

Agrochemical Formulation Regulatory Compliance Solvent Selection

Boiling Point and Evaporation Rate vs. Linear n-Octyl Acetate

The branched structure of 3,4-dimethylhexyl acetate results in a boiling point of approximately 185–186 °C, which is about 25 °C lower than that of the linear analog n-octyl acetate (~211 °C). This difference directly translates into faster evaporation from a coating film, enabling shorter dry-to-touch times in high-solids coating systems .

Solvent Engineering Coating Formulation Physicochemical Properties

High-Value Application Scenarios by Differentiated Performance


EPA-Compliant Agrochemical Emulsifiable Concentrates

When developing pesticide EC formulations for the U.S. market, selecting oxo-octyl acetate (CAS 108419-32-5) as the primary solvent guarantees compliance with the EPA's specific tolerance exemption under 40 CFR 180.1001(c). This eliminates the regulatory risk associated with using non-listed acetate solvents like 2-ethylhexyl acetate, which would require a separate tolerance or risk rendering the product adulterated .

High-Solids Industrial Coatings with Optimized Dry Times

In high-solids epoxy and urethane coatings for marine and maintenance applications, Exxate™ 800 delivers a combination of a 185 °C boiling point and specific electrical resistance properties. This enables shorter dry times and superior film integrity compared to formulations based on n-octyl acetate (211 °C boiling point) or 2-ethylhexyl acetate, directly impacting application efficiency and long-term coating performance .

Dual-Function Anti-Sebum Cosmetic Products

For formulators developing oil-control skincare products, 3,4-dimethylhexyl acetate offers a dual benefit: it serves as a solvent for other active ingredients while simultaneously providing measurable sebum suppression activity. This is a distinct advantage over inert cosmetic esters like isopropyl myristate, which only function as emollients, allowing for simplified ingredient lists and potentially lower formulation costs .

Quantitative Risk Assessment for Branched Acetate Esters

Toxicologists and regulatory scientists can leverage the specific in vivo teratogenicity data (NOAEL of 0.1 g/kg/day for developmental toxicity and a defined safety margin at 0.5 g/kg/day) to conduct precise quantitative risk assessments for this substance. This is more robust than relying on the generic Cramer Class I TTC of 0.03 mg/kg/day, which is the fallback for many other branched alkyl acetates with limited toxicological data [1].

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